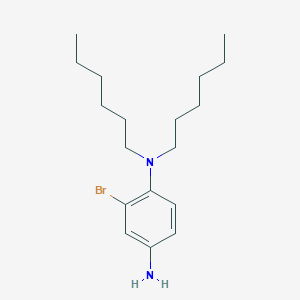
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is an organic compound belonging to the isochromene family. This compound is characterized by its unique structure, which includes a fused benzene and lactone ring system with an acetaldehyde functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene with acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: (3-methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl)acetic acid.
Reduction: (3-methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
This compound has shown potential biological activities, including antimicrobial and anticancer properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression. Additionally, its derivatives are being studied for their potential use as therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of dyes, fragrances, and polymers.
作用機序
The mechanism of action of 2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which are implicated in various diseases.
類似化合物との比較
Similar Compounds
- 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- (3R)-5,8-Dihydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl α-D-ribofuranoside
- 3-Hydroxy-1-(8-hydroxy-6-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl)-3-methyl-2-butanyl acetate
Uniqueness
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is unique due to its acetaldehyde functional group, which imparts distinct reactivity compared to other isochromene derivatives
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
2-(3-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde |
InChI |
InChI=1S/C12H12O3/c1-8-6-10-7-9(4-5-13)2-3-11(10)12(14)15-8/h2-3,5,7-8H,4,6H2,1H3 |
InChIキー |
NEKPPRBMPMNRST-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=CC(=C2)CC=O)C(=O)O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-Methoxy-6-[(triphenylmethyl)amino]hexylidene}propanedinitrile](/img/structure/B8592336.png)





![Methyl 2-[(naphthalen-2-yl)formamido]acetate](/img/structure/B8592376.png)

![tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B8592422.png)
![Ethyl 2-[(cyclopropyloxy)imino]-3-oxobutanoate](/img/structure/B8592429.png)
![3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole](/img/structure/B8592438.png)
